FP Receptor Potency vs Latanoprost
In preclinical in vitro pharmacological profiling, AR-102 (as its active free acid metabolite) exhibited approximately 30-fold greater potency at the FP receptor compared to latanoprost acid . While the absolute EC50 value for AR-102 is not publicly disclosed in primary literature, the 30-fold relative difference represents a significant enhancement in target engagement that distinguishes AR-102 from the most widely prescribed first-line prostaglandin analog. This potency differential establishes AR-102 as a high-affinity probe suitable for studies requiring maximal FP receptor activation at lower molar concentrations.
| Evidence Dimension | Relative potency at FP prostaglandin receptor |
|---|---|
| Target Compound Data | ~30-fold greater potency |
| Comparator Or Baseline | Latanoprost (acid form) |
| Quantified Difference | ~30× enhancement |
| Conditions | Preclinical in vitro FP receptor functional assays (exact assay platform not publicly specified) |
Why This Matters
For researchers selecting an FP receptor agonist probe, this 30-fold potency difference may enable lower dosing requirements and potentially reduced off-target effects in mechanistic studies.
